1-(2-Methoxybenzyl)indole-3-carbaldehyde
Overview
Description
1-(2-Methoxybenzyl)indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)indole-3-carbaldehyde typically involves the condensation of 2-methoxybenzylamine with indole-3-carboxaldehyde. This reaction is often carried out under acidic conditions using methanesulfonic acid as a catalyst and methanol as the solvent. The reaction mixture is refluxed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(2-Methoxybenzyl)indole-3-carboxylic acid.
Reduction: 1-(2-Methoxybenzyl)indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxybenzyl)indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the methoxybenzyl group, leading to different chemical properties and reactivity.
1-Methylindole-3-carboxaldehyde: Contains a methyl group instead of a methoxybenzyl group, affecting its biological activity and applications.
Uniqueness
1-(2-Methoxybenzyl)indole-3-carbaldehyde is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-9-5-2-6-13(17)10-18-11-14(12-19)15-7-3-4-8-16(15)18/h2-9,11-12H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQIPQVCHDFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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